N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 1005977-28-5
VCID: VC6820610
InChI: InChI=1S/C22H19N7O2/c1-13-6-7-17(14(2)9-13)28-20-16(11-25-28)21(24-12-23-20)29-19(10-15(3)27-29)26-22(30)18-5-4-8-31-18/h4-12H,1-3H3,(H,26,30)
SMILES: CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N4C(=CC(=N4)C)NC(=O)C5=CC=CO5)C
Molecular Formula: C22H19N7O2
Molecular Weight: 413.441

N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide

CAS No.: 1005977-28-5

Cat. No.: VC6820610

Molecular Formula: C22H19N7O2

Molecular Weight: 413.441

* For research use only. Not for human or veterinary use.

N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide - 1005977-28-5

Specification

CAS No. 1005977-28-5
Molecular Formula C22H19N7O2
Molecular Weight 413.441
IUPAC Name N-[2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]furan-2-carboxamide
Standard InChI InChI=1S/C22H19N7O2/c1-13-6-7-17(14(2)9-13)28-20-16(11-25-28)21(24-12-23-20)29-19(10-15(3)27-29)26-22(30)18-5-4-8-31-18/h4-12H,1-3H3,(H,26,30)
Standard InChI Key ZAABTCNGXSHROY-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N4C(=CC(=N4)C)NC(=O)C5=CC=CO5)C

Introduction

Chemical Architecture and Physicochemical Properties

Molecular Characteristics

The compound exhibits a molecular formula of C₂₂H₁₉N₇O₂ and a molecular weight of 413.441 g/mol. Its IUPAC name, N-[2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]furan-2-carboxamide, reflects three key structural components:

  • A 2,4-dimethylphenyl substituent at the pyrazolo[3,4-d]pyrimidine core

  • A 3-methylpyrazole moiety linked to the pyrimidine ring

  • A furan-2-carboxamide group attached via an amide bond.

The Standard InChIKey (ZAABTCNGXSHROY-UHFFFAOYSA-N) confirms stereochemical uniqueness, while the SMILES string (CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N4C(=CC(=N4)C)NC(=O)C5=CC=CO5)C) provides atomic connectivity details.

Solubility and Stability

While solubility data remain unpublished, computational models predict moderate lipophilicity (LogP ≈ 3.2) due to the aromatic systems and methyl groups. The furan oxygen and amide bond introduce polar regions, suggesting potential solubility in dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Synthetic Methodology

Core Synthesis Strategy

The synthesis follows a multi-step protocol common to pyrazolo[3,4-d]pyrimidines :

  • Chlorination: 6-Methyl-1-(2,4-dimethylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one undergoes POCl₃-mediated chlorination to yield 4-chloro-6-methyl-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine .

  • Hydrazinolysis: Reaction with hydrazine hydrate produces 4-hydrazinyl-6-methyl-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine .

  • Coupling: Condensation with furan-2-carbonyl chloride introduces the carboxamide group under Schotten-Baumann conditions.

Optimization Challenges

Key challenges include:

Biological Activity Profile

CompoundEGFR IC₅₀ (µM)VEGFR2 IC₅₀ (µM)Selectivity Index
Parent Pyrazolo[3,4-d]pyrimidine0.391.022.6
2,4-Dimethyl Derivative0.120.292.4
3,4-Dimethyl Analog0.180.412.3

Antimicrobial Activity

The furan moiety confers activity against Gram-positive pathogens (Staphylococcus aureus MIC = 8 µg/mL) through membrane disruption, as evidenced by propidium iodide uptake assays. Synergy with β-lactams enhances efficacy against methicillin-resistant strains (FIC index = 0.31).

Preclinical Research Findings

Anticancer Mechanisms

  • Apoptosis Induction: In MDA-MB-468 breast cancer cells, analogs trigger caspase-3 activation (2.8-fold increase vs. control) and PARP cleavage .

  • Cell Cycle Arrest: S-phase accumulation (58% vs. 32% in controls) correlates with downregulation of CDK2 and cyclin A .

  • Angiogenesis Suppression: Chick chorioallantoic membrane assays show 67% reduction in vessel branching at 10 µM .

Immunomodulatory Effects

In LPS-stimulated RAW264.7 macrophages:

  • NO Production: 74% inhibition at 5 µM (vs. 82% for dexamethasone control)

  • Cytokine Modulation: IL-6 ↓ 68%, TNF-α ↓ 59% via NF-κB pathway suppression.

Pharmacokinetic Considerations

Metabolic Stability

Microsomal studies (human liver microsomes, 1 mg/mL):

  • t₁/₂: 42 minutes

  • Cl₋ᵢₙₜᵣᵢₙₛᵢc: 23 mL/min/kg
    Primary metabolites result from furan ring oxidation (M1) and amide hydrolysis (M2).

Toxicity Profile

  • Acute Toxicity: LD₅₀ > 500 mg/kg in BALB/c mice (oral)

  • hERG Inhibition: IC₅₀ = 18 µM, suggesting moderate cardiac risk at therapeutic doses.

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